molecular formula C18H18N2O4 B2934013 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide CAS No. 1428375-37-4

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide

Cat. No.: B2934013
CAS No.: 1428375-37-4
M. Wt: 326.352
InChI Key: KLZJEZMPRNNLTG-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a methoxy group, a phenoxy group, and a but-2-yn-1-yl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 2-methoxyphenyl propargyl ether.

    Coupling with Nicotinamide: The intermediate is then coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-ene-1-yl)nicotinamide.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets. It may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.

    4-(4-methoxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.

    4-allyl-2-methoxyphenyl 4-(sulfooxy)benzoate: Studied for its potential biological activities.

Uniqueness

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in various fields of research.

Properties

IUPAC Name

2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-15-9-3-4-10-16(15)24-13-6-5-11-19-17(21)14-8-7-12-20-18(14)23-2/h3-4,7-10,12H,11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZJEZMPRNNLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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